molecular formula C13H20N2O4 B609774 Ornithine phenylacetate CAS No. 952154-79-9

Ornithine phenylacetate

Cat. No. B609774
M. Wt: 268.31
InChI Key: LRSYFEZBIMVWRY-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ornithine phenylacetate is an Ammonia Detoxifying Agent.

Scientific Research Applications

Metabolic Impact in Hyperammonemia and Hepatic Encephalopathy

Ornithine phenylacetate (OP) is primarily studied for its potential in treating hyperammonemia and hepatic encephalopathy. It operates by increasing ammonia fixation into glutamine in muscle tissue, with glutamine subsequently reacting with phenylacetate to form phenylacetylglutamine (PAGN), which is excreted in urine. This process reduces arterial ammonia concentration, suggesting a beneficial effect related to hepatic metabolism of ornithine (Dadsetan et al., 2013). OP also prevents disturbances in motor-evoked potentials, a surrogate of hepatic encephalopathy, by attenuating the rise of ammonia and changes in glutamate in brain microdialysate (Oria et al., 2012).

Synergistic Effects in Cirrhosis Treatment

In cirrhotic rats, a combination of L-ornithine and phenylacetate/phenylbutyrate produces sustained reduction in arterial ammonia and brain water. The synergy between these compounds is evident in their role in detoxifying ammonia and excreting the ornithine-derived glutamine as phenylacetylglutamine in urine (Davies et al., 2009).

Pharmacological Studies and Clinical Trials

Clinical trials have assessed the efficacy of OP in lowering plasma ammonia levels in cirrhotic patients. These studies highlight the potential of OP in managing hyperammonemia, albeit with varying outcomes depending on the dosage and patient conditions (Ventura-Cots et al., 2016). Moreover, the safety and tolerability of OP in decompensated cirrhotics have been confirmed, underlining its potential for clinical use in managing plasma ammonia (Ventura-Cots et al., 2013).

Therapeutic Mechanisms and Prospects

The therapeutic mechanisms of OP involve its action in reducing toxic levels of ammonia, where L-ornithine serves as a substrate for glutamine synthesis, and phenylacetate excretes glutamine as phenylacetylglutamine in the liver and kidneys. This new drug offers a promising option for the treatment of hepatic encephalopathy patients (Jian, 2013).

properties

CAS RN

952154-79-9

Product Name

Ornithine phenylacetate

Molecular Formula

C13H20N2O4

Molecular Weight

268.31

IUPAC Name

(S)-2,5-diaminopentanoic acid compound with 2-phenylacetic acid (1:1)

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

N[C@@H](CCCN)C(O)=O.O=C(O)CC1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ornithine phenylacetate;  L-OP;  OCR-002;  OP;  L-Ornithine phenylacetate; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.6 g (0.03 moles) of the L-ornithine benzoate was dissolved in 38 mL H2O and about 4.4 g of sodium phenyl acetate was dissolved 22 mL H2O. Subsequently, the sodium phenyl acetate solution was added to the L-ornithine benzoate solution and left to stir for about 10 minutes About 240 mL of IPA (8:2 IPA:H2O) was added and the solution stirred for 30 minutes before cooling to 4° C. A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate). The precipitate was isolated by vacuum filtration and washed with 48-144 mL of IPA. Yield: 57%
Name
L-ornithine benzoate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
sodium phenyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
sodium phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The phenyl acetate salt may optionally be prepared in solution using phenyl acetic acid and an appropriate base. This solution may be intermixed with L-ornithine benzoate to obtain L-ornithine phenyl acetate as described above. As an example, phenyl acetic acid may be intermixed with sodium hydroxide in isopropanol to obtain a solution of sodium phenyl acetate. The solution of sodium phenyl acetate can then be intermixed with a solution of L-ornithine benzoate. Alternatively, the phenyl acetate salt may optionally be isolated as a solid before intermixing with L-ornithine benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornithine phenylacetate
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Reactant of Route 5
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Reactant of Route 6
Ornithine phenylacetate

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